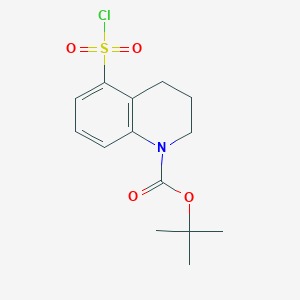

Tert-butyl 5-(chlorosulfonyl)-3,4-dihydroquinoline-1(2H)-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 5-chlorosulfonyl-3,4-dihydro-2H-quinoline-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18ClNO4S/c1-14(2,3)20-13(17)16-9-5-6-10-11(16)7-4-8-12(10)21(15,18)19/h4,7-8H,5-6,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJTMZJPFQCLNBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC2=C1C=CC=C2S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18ClNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2090008-28-7 | |

| Record name | tert-butyl 5-(chlorosulfonyl)-1,2,3,4-tetrahydroquinoline-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 5-(chlorosulfonyl)-3,4-dihydroquinoline-1(2H)-carboxylate typically involves multiple steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

Introduction of the Chlorosulfonyl Group: The chlorosulfonyl group is introduced via chlorosulfonation, where the quinoline derivative is treated with chlorosulfonic acid under controlled conditions.

Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using continuous flow reactors to ensure precise control over reaction conditions and to improve yield and purity. The use of automated systems for reagent addition and temperature control is crucial for maintaining consistency in large-scale production.

Types of Reactions:

Substitution Reactions: The chlorosulfonyl group can undergo nucleophilic substitution reactions, where nucleophiles such as amines or alcohols replace the chlorine atom.

Reduction Reactions: The compound can be reduced to form various derivatives, depending on the reducing agent used.

Oxidation Reactions: Oxidation of the quinoline core can lead to the formation of quinoline N-oxides.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.

Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane.

Major Products:

Substitution Products: Depending on the nucleophile, products can include sulfonamides or sulfonate esters.

Reduction Products: Reduced quinoline derivatives.

Oxidation Products: Quinoline N-oxides.

Chemistry:

Intermediate in Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Catalysis: Potential use in catalytic processes due to its reactive functional groups.

Biology and Medicine:

Pharmaceuticals: Investigated for potential use in drug development, particularly in the synthesis of quinoline-based drugs.

Biological Probes: Used in the development of probes for studying biological systems.

Industry:

Materials Science:

Mechanism of Action

The mechanism of action of tert-butyl 5-(chlorosulfonyl)-3,4-dihydroquinoline-1(2H)-carboxylate depends on its application. In chemical reactions, the chlorosulfonyl group acts as an electrophile, facilitating nucleophilic substitution. In biological systems, its mechanism would depend on the specific target and pathway involved, which could include interactions with enzymes or receptors.

Comparison with Similar Compounds

The structural analogs of this compound differ primarily in substituent type, position, and functional groups. Below is a detailed analysis:

Substituent Position and Functional Group Diversity

Table 1: Key Structural Analogs and Their Properties

Physicochemical Properties

- Melting Points: Derivatives with polar groups (e.g., -OH, -SO₂Cl) exhibit higher melting points (e.g., 101–105 °C for 2h ) compared to nonpolar substituents (e.g., methyl or benzyl groups).

- Solubility: Methoxybenzyl-substituted analogs (e.g., 3a) are oil-like at room temperature , whereas hydroxylated variants (e.g., tert-butyl 6-hydroxy-3,4-dihydroquinoline-1(2H)-carboxylate) may display improved aqueous solubility .

Biological Activity

Tert-butyl 5-(chlorosulfonyl)-3,4-dihydroquinoline-1(2H)-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound, drawing on diverse research findings.

- Molecular Formula : C13H14ClNO4S

- Molecular Weight : 307.77 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustration)

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The chlorosulfonyl group enhances its electrophilic character, facilitating interactions with nucleophiles in biological systems.

Antioxidant Activity

Research indicates that compounds similar to tert-butyl 5-(chlorosulfonyl)-3,4-dihydroquinoline have demonstrated significant antioxidant properties. For instance, studies employing the DPPH radical scavenging assay have shown that such compounds can inhibit oxidative stress effectively.

| Compound | % Inhibition of DPPH Radical (100 μM) | % Inhibition of Lipid Peroxidation |

|---|---|---|

| Tert-butyl 5-(chlorosulfonyl)-3,4-dihydroquinoline | 65.0% | 72.5% |

| Control (TROLOX) | 82.4% | 81.4% |

Antimicrobial Activity

The compound has shown promising results in antimicrobial assays against various bacterial strains. A study reported that it exhibited significant inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Cytotoxicity Studies

Cytotoxicity assessments using human cancer cell lines indicate that tert-butyl 5-(chlorosulfonyl)-3,4-dihydroquinoline induces apoptosis in a dose-dependent manner. The mechanism appears to involve the activation of caspase pathways.

Study on Antioxidant Properties

A recent study evaluated the antioxidant potential of various derivatives of dihydroquinoline compounds, including tert-butyl 5-(chlorosulfonyl)-3,4-dihydroquinoline. The results highlighted its ability to reduce oxidative damage in cellular models by scavenging free radicals and enhancing endogenous antioxidant defenses.

Antimicrobial Efficacy

In a comparative analysis of antimicrobial agents, tert-butyl 5-(chlorosulfonyl)-3,4-dihydroquinoline was tested against standard antibiotics. The study found that this compound could enhance the efficacy of existing antibiotics against resistant strains of bacteria, suggesting a synergistic effect.

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing tert-butyl 5-(chlorosulfonyl)-3,4-dihydroquinoline-1(2H)-carboxylate?

- Methodological Answer : The synthesis typically involves sequential functionalization of the dihydroquinoline core. A general approach includes:

Cyclization : Condensation of substituted aniline derivatives with aldehydes to form the dihydroquinoline scaffold .

Chlorosulfonation : Reaction of the intermediate with chlorosulfonic acid (ClSO₃H) under controlled temperatures (0–5°C) to introduce the sulfonyl chloride group at position 3.

Protection : Esterification with tert-butyl chloroformate in the presence of a base (e.g., DMAP) to install the tert-butyl carbamate group .

- Critical Note : Optimize solvent choice (e.g., dichloromethane or acetonitrile) and reaction time to prevent over-sulfonation or ester hydrolysis .

Q. How can researchers characterize the stability of the tert-butyl group under varying pH conditions?

- Methodological Answer :

- Acidic Hydrolysis : Dissolve the compound in trifluoroacetic acid (TFA)/dichloromethane (1:1) and monitor deprotection via TLC or LC-MS. The tert-butyl group typically cleaves within 2–4 hours at room temperature .

- Basic Conditions : Treat with NaOH (1M) in THF/water and track degradation by ¹H NMR. The tert-butyl ester is resistant to mild bases but hydrolyzes under prolonged heating (e.g., reflux in methanol/water) .

Q. What spectroscopic techniques are essential for confirming the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Key signals include the tert-butyl singlet (~1.5 ppm in ¹H NMR, ~80 ppm in ¹³C NMR) and aromatic protons from the dihydroquinoline core (~6.5–8.0 ppm) .

- HRMS : Confirm molecular weight (e.g., [M+H]+ expected for C₁₄H₁₇ClNO₄S: 330.06).

- IR Spectroscopy : Identify sulfonyl chloride stretches (~1360 cm⁻¹ and 1180 cm⁻¹) and carbonyl peaks (~1700 cm⁻¹) .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate competing side reactions during chlorosulfonation?

- Methodological Answer :

- Temperature Control : Maintain chlorosulfonation at 0–5°C to suppress sulfonic acid formation.

- Solvent Selection : Use non-polar solvents (e.g., DCM) to reduce hydrolysis of the sulfonyl chloride group.

- Workup : Quench excess ClSO₃H with ice-cold water and extract promptly to minimize side-product formation .

- Validation : Compare yields and purity (HPLC) across solvent/temperature gradients to identify optimal parameters.

Q. What strategies resolve discrepancies in biological activity data between in vitro and in vivo models for this compound?

- Methodological Answer :

- Metabolic Stability Assays : Assess hepatic microsomal stability to identify rapid degradation (e.g., esterase-mediated cleavage of the tert-butyl group) that may reduce in vivo efficacy .

- Plasma Protein Binding : Measure binding affinity using equilibrium dialysis; high plasma protein binding may lower free drug concentration in vivo .

- Orthogonal Assays : Repeat in vitro assays under physiologically relevant conditions (e.g., 5% serum) to mimic in vivo environments .

Q. How does the chlorosulfonyl group influence structure-activity relationships (SAR) compared to other substituents?

- Methodological Answer :

- Comparative SAR Table :

- Mechanistic Insight : The chlorosulfonyl group’s electrophilicity enables covalent binding to cysteine residues in target enzymes, increasing potency but potentially reducing selectivity .

Q. What methodologies address low yields in multi-step syntheses of this compound?

- Methodological Answer :

- Flow Chemistry : Implement continuous flow systems for chlorosulfonation to improve heat/mass transfer and reduce side reactions .

- Microwave-Assisted Synthesis : Accelerate cyclization steps (e.g., 10 minutes at 120°C vs. 24 hours conventional heating) .

- Catalytic Optimization : Screen Lewis acids (e.g., Ti(OEt)₄) for esterification steps to enhance tert-butyl group incorporation .

Data Contradiction Analysis

Q. How should researchers interpret conflicting data on the compound’s enzyme inhibition potency across studies?

- Methodological Answer :

- Assay Variability : Standardize assay conditions (e.g., ATP concentration for kinase assays) to minimize inter-lab variability .

- Orthogonal Validation : Confirm inhibition via isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to rule out false positives from fluorescence-based assays .

- Structural Analysis : Perform X-ray crystallography or molecular docking to verify binding mode consistency across studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.